7,7-Dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2,3-diyl diacetate
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Overview
Description
2-(ACETYLOXY)-7,7-DIMETHYL-9-OXO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-3-YL ACETATE is a complex organic compound belonging to the class of benzofurans. Benzofurans are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 2-(ACETYLOXY)-7,7-DIMETHYL-9-OXO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-3-YL ACETATE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules . Industrial production methods may involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(ACETYLOXY)-7,7-DIMETHYL-9-OXO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-3-YL ACETATE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to interact with enzymes and receptors, modulating their activity . The exact mechanism depends on the specific structure and functional groups present in the compound. Studies have shown that the hydroxyl group at the C-6 position is essential for antibacterial activity, while functional groups at the C-3 position play a crucial role in selectivity .
Comparison with Similar Compounds
Similar compounds to 2-(ACETYLOXY)-7,7-DIMETHYL-9-OXO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-3-YL ACETATE include other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.
Angelicin: Known for its biological activities and used in drug development. What sets 2-(ACETYLOXY)-7,7-DIMETHYL-9-OXO-6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-3-YL ACETATE apart is its unique structure, which may confer distinct biological and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H18O6 |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(3-acetyloxy-7,7-dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl) acetate |
InChI |
InChI=1S/C18H18O6/c1-9(19)22-14-5-11-13(6-15(14)23-10(2)20)24-16-8-18(3,4)7-12(21)17(11)16/h5-6H,7-8H2,1-4H3 |
InChI Key |
SILVINCPVWHVCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C3=C(O2)CC(CC3=O)(C)C)OC(=O)C |
Origin of Product |
United States |
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